molecular formula C21H25N7O B2906822 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021060-95-6

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2906822
CAS No.: 1021060-95-6
M. Wt: 391.479
InChI Key: KPBKPJKHSUROPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropanecarboxamide group linked to a pyrazolo[3,4-d]pyrimidine core, which is further substituted with a phenylpiperazine moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter . This can have downstream effects on various cognitive functions, including learning and memory .

Result of Action

The inhibition of AChE by this compound can lead to an improvement in cognitive functions, particularly in conditions characterized by a deficiency in acetylcholine, such as Alzheimer’s disease . By enhancing cholinergic neurotransmission, this compound can help alleviate symptoms such as memory impairment and cognitive decline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to AChE Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with this compound and affect its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions, often using halogenated intermediates. Finally, the cyclopropanecarboxamide group is attached through amide bond formation, typically employing coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
  • N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Uniqueness

Compared to similar compounds, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exhibits unique structural features, such as the cyclopropanecarboxamide group, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c29-21(16-6-7-16)22-8-9-28-20-18(14-25-28)19(23-15-24-20)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBKPJKHSUROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.